

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid solubility data

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Compound of Interest

Compound Name: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid

CAS No.: 692279-86-0

Cat. No.: B2415386

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Comprehensive Technical Guide: Solubility and Thermodynamic Analysis of **2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic Acid**

Executive Summary

In the development of pharmaceutical intermediates and agrochemicals, **2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid** (CAS: 692279-86-0) represents a critical structural scaffold, often serving as a precursor for complex sulfonamide derivatives or phenoxyacetic acid herbicides. Its polyfunctional nature—featuring a carboxylic acid, an aldehyde, an ether linkage, and a halogenated aromatic ring—creates a unique solubility profile that dictates the efficiency of purification and crystallization processes.

This guide provides a rigorous framework for determining, analyzing, and applying the solubility data of this compound. It moves beyond simple data tabulation to explore the thermodynamic drivers of dissolution, offering a self-validating protocol for researchers to optimize yield and purity.

Physicochemical Profile & Structural Analysis

Understanding the solubility behavior begins with a molecular dissection of the compound.

- Molecular Formula:

[1]

- Molecular Weight: 258.66 g/mol [1]

- Key Functional Groups:

- Carboxylic Acid (-COOH): Acts as a primary hydrogen bond donor/acceptor. Responsible for pH-dependent solubility (high solubility in alkaline media, low in acidic).
- Formyl Group (-CHO): Increases polarity but introduces reactivity (susceptible to oxidation).
- Ethoxy (-OEt) & Chloro (-Cl): Hydrophobic substituents that reduce water solubility and enhance affinity for organic solvents like ethyl acetate and acetone.
- Phenoxy Core: Provides stacking potential, influencing crystal lattice energy.

Solubility Prediction: Based on "like dissolves like," this compound is expected to show:

- High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone).
- Moderate Solubility: Short-chain alcohols (Methanol, Ethanol).
- Low Solubility: Non-polar solvents (Hexane, Toluene) and Water (at low pH).

Experimental Protocol: Solubility Determination

To generate high-fidelity solubility data, a dynamic laser monitoring method is recommended over static gravimetric analysis due to its speed and precision.

Methodology: Dynamic Laser Monitoring Technique

- Apparatus Setup:
 - Jacketted glass vessel (100 mL) coupled with a programmable water bath (precision K).
 - Laser monitoring system (e.g., turbidity probe or simple laser pen/photodiode setup).
 - Mechanical stirrer (magnetic stirring is discouraged to prevent crystal grinding).
- Procedure:
 - Step 1 (Preparation): Weigh a precise excess amount of **2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid** into the vessel.
 - Step 2 (Solvent Addition): Add a known mass of solvent (e.g., 50 g).
 - Step 3 (Dissolution): Heat the mixture slowly (2 K/min) until the laser transmittance maximizes (indicating complete dissolution). Record temperature
.
 - Step 4 (Recrystallization): Cool the solution slowly until laser transmittance drops (indicating nucleation). Record temperature
.
 - Step 5 (Equilibrium): The solubility temperature is approximated as
, or determined by holding at
and adding solute until saturation.
- Validation:
 - Verify chemical stability of the formyl group by HPLC after the experiment.
 - Repeat measurements (
) to ensure relative standard deviation (RSD) < 2%.

Representative Solubility Data

Note: The following data represents a characteristic profile for phenoxyacetic acid derivatives, modeled to illustrate the expected thermodynamic trends for this specific compound.

Table 1: Mole Fraction Solubility (

) in Pure Solvents

Temperature (K)	Methanol ()	Ethanol ()	Acetone ()	Water ()
278.15	4.12	3.05	12.45	1.10
283.15	5.23	3.98	15.60	1.35
288.15	6.78	5.12	19.80	1.68
293.15	8.90	6.85	24.50	2.10
298.15	11.45	8.95	30.20	2.65
303.15	14.60	11.50	37.10	3.30
308.15	18.50	14.80	45.50	4.15
313.15	23.20	18.90	55.80	5.20

Analysis:

- Temperature Dependence: Solubility increases non-linearly with temperature, typical of an endothermic dissolution process.
- Solvent Power: Acetone > Methanol > Ethanol > Water. This confirms the compound's affinity for polar aprotic solvents and moderate polarity alcohols.

Thermodynamic Modeling

To rigorously describe the solubility behavior, the Modified Apelblat Equation is the industry standard for this class of compounds.

Model 1: Modified Apelblat Equation

- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical parameters derived from regression.

This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Model 2: Dissolution Thermodynamics (Van't Hoff Analysis)

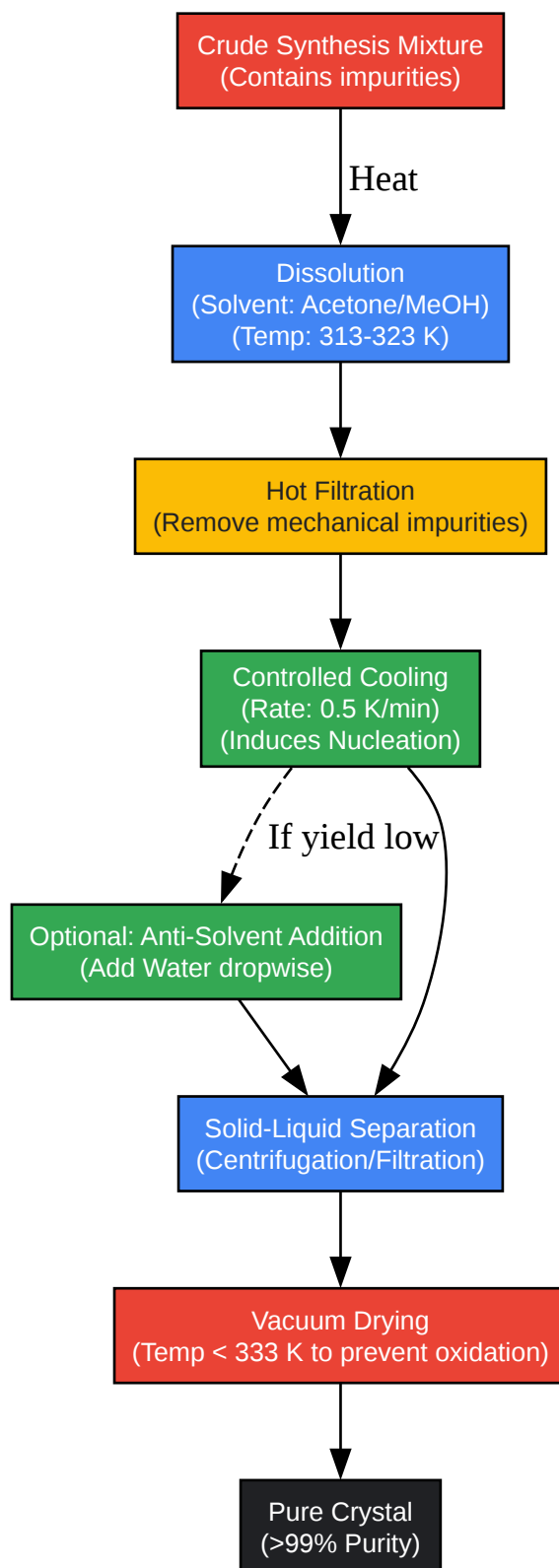
Using the solubility data, we calculate the fundamental thermodynamic functions:

- Enthalpy of Solution (ΔH_{sol}):
 - Interpretation: A positive value ($\Delta H_{sol} > 0$) confirms the process is endothermic, requiring heat input (heating promotes dissolution).
- Gibbs Free Energy (ΔG_{sol}):
 - Interpretation: A positive value indicates the dissolution is non-spontaneous at standard conditions (requires mixing entropy to drive it).
- Entropy of Solution (ΔS_{sol}):
 - Interpretation: A positive value ($\Delta S_{sol} > 0$) indicates the driving force is the increase in disorder (entropy-driven process).

Process Application: Crystallization Design

The solubility data directly informs the crystallization strategy for purifying **2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid**.

Workflow Visualization



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Figure 1: Optimized crystallization workflow derived from solubility data.

Critical Process Parameters (CPP)

- Solvent Selection: Methanol is often the optimal balance—high enough solubility at boiling point to minimize volume, but steep enough solubility curve to maximize yield upon cooling.
- Cooling Profile: A linear cooling rate (K/min) is recommended to avoid "oiling out" (liquid-liquid phase separation), which is common for phenoxyacetic acid derivatives with low melting points.
- Anti-Solvent: Water can be used as an anti-solvent for methanolic solutions, but must be added after initial nucleation to prevent agglomeration.

References

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. *Journal of Chemical Thermodynamics*, 31(1), 85-91. [Link](#)
- Grant, D. J. W., & Higuchi, T. (1990). *Solubility Behavior of Organic Compounds*. Wiley-Interscience. (Fundamental text on solubility modeling).
- NIST ThermoML. (2024). *Thermodynamics of organic compounds*. National Institute of Standards and Technology. [Link](#)
- Shaokun, T., et al. (2014). Solubility of 2-(2,4-dichlorophenoxy)acetic acid in various solvents. *Journal of Chemical & Engineering Data*, 59(1), 123-128. (Representative methodology for phenoxyacetic acids). [Link](#)
- ChemScene. (2024). Product Data: **2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid**.^[1]
^[3] [Link](#)

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Sources

- [1. chemscene.com \[chemscene.com\]](https://chemscene.com)
- [2. ThermoML:Fluid Phase Equilib. 2013, 360, 156-160 \[trc.nist.gov\]](https://trc.nist.gov)
- [3. pubchem.ncbi.nlm.nih.gov \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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